molecular formula C25H25N3O5 B2637271 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872862-22-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2637271
CAS No.: 872862-22-1
M. Wt: 447.491
InChI Key: VOQNVYICCMSYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, an indole moiety, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:

    Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine: This intermediate can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst, followed by amination.

    Synthesis of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide: This involves the reaction of indole-3-acetic acid with piperidine and subsequent oxidation to form the desired product.

    Coupling Reaction: The final step involves coupling the benzodioxin and indole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the ketone groups.

    Substitution: Halogenation or nitration reactions can be performed on the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core and exhibit similar chemical reactivity.

    Indole derivatives: Compounds with the indole moiety, such as indole-3-acetic acid, have comparable biological activities.

    Piperidine derivatives: Molecules containing the piperidine ring, like piperidine itself, show similar pharmacological properties.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is unique due to the combination of these three distinct moieties, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c29-23(27-10-4-1-5-11-27)16-28-15-19(18-6-2-3-7-20(18)28)24(30)25(31)26-17-8-9-21-22(14-17)33-13-12-32-21/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQNVYICCMSYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.